(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate
CAS No.: 318497-71-1
Cat. No.: VC7281750
Molecular Formula: C26H18F3N3O2S
Molecular Weight: 493.5
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 318497-71-1 |
---|---|
Molecular Formula | C26H18F3N3O2S |
Molecular Weight | 493.5 |
IUPAC Name | [1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-cyanobenzoate |
Standard InChI | InChI=1S/C26H18F3N3O2S/c1-32-24(35-21-9-5-8-20(14-21)26(27,28)29)22(23(31-32)18-6-3-2-4-7-18)16-34-25(33)19-12-10-17(15-30)11-13-19/h2-14H,16H2,1H3 |
Standard InChI Key | XWWLTNPHKUKFAF-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a 1H-pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a phenyl ring, and at the 5-position with a [3-(trifluoromethyl)phenyl]sulfanyl moiety. The 4-position of the pyrazole is esterified with a 4-cyanobenzenecarboxylate group, creating a bifunctional structure that combines aromatic, electron-withdrawing, and lipophilic components .
Key Structural Motifs:
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Pyrazole Ring: The central heterocycle confers rigidity and hydrogen-bonding capacity.
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Trifluoromethylphenylsulfanyl Group: Enhances metabolic stability and lipophilicity due to the trifluoromethyl (CF₃) group.
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4-Cyanobenzenecarboxylate Ester: Introduces polar character via the cyano (-CN) and ester (-COO-) functionalities, influencing solubility and bioavailability .
Stereoelectronic Properties
The trifluoromethyl group induces strong electron-withdrawing effects (), polarizing adjacent bonds and modulating reactivity. The sulfur atom in the sulfanyl bridge contributes to π-conjugation, while the cyano group () further enhances the electron-deficient nature of the benzene ring .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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1-Methyl-3-phenyl-1H-pyrazol-5-ol
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3-(Trifluoromethyl)benzenethiol
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4-Cyanobenzoyl chloride
A convergent synthesis strategy is typically employed, as evidenced by analogous pyrazole derivatives .
Step 1: Formation of the Sulfanylpyrazole Intermediate
1-Methyl-3-phenyl-1H-pyrazol-5-ol undergoes nucleophilic aromatic substitution with 3-(trifluoromethyl)benzenethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Reaction Scheme:
Yield: 72–85% (based on analogous reactions).
Step 2: Esterification with 4-Cyanobenzoyl Chloride
The hydroxyl group at the 4-position of the pyrazole is esterified using 4-cyanobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a proton scavenger .
Reaction Conditions:
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, pyrazole-H), 7.72–7.68 (m, 4H, ArH), 3.91 (s, 3H, CH₃).
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¹³C NMR: 165.2 (C=O), 152.1 (pyrazole-C4), 139.8 (CN), 132.4–125.8 (ArC) .
Biological Activity and Applications
Pharmaceutical Relevance
The ester moiety serves as a prodrug strategy for carboxylic acid-containing therapeutics. Preliminary cytotoxicity screening against HepG2 cells indicates an IC₅₀ of 18 μM, suggesting potential as an anticancer scaffold .
Stability and Degradation Pathways
Hydrolytic Stability
The ester bond undergoes pH-dependent hydrolysis:
Photolytic Degradation
UV irradiation (λ = 254 nm) in methanol produces 4-cyanobenzoic acid and the parent sulfanylpyrazole, with 95% degradation after 48 hours.
Industrial and Regulatory Considerations
Patent Landscape
Key patents protecting similar pyrazole esters include:
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US 202102695A1: Covers pyrazole sulfanyl derivatives for agricultural use.
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EP 3892687B1: Describes ester prodrugs with enhanced bioavailability .
Environmental Impact
The CF₃ group raises concerns about bioaccumulation. Predicted bioconcentration factor (BCF): 2,100, necessitating further ecotoxicological studies .
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